

Application Notes and Protocols for Carbonylation Reactions Without Pressurized Carbon Monoxide

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Compound of Interest

Compound Name: *Phenyl formate*

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Introduction

Transition-metal-catalyzed carbonylation reactions are fundamental transformations in organic synthesis, providing efficient routes to valuable carbonyl-containing compounds such as carboxylic acids, esters, amides, and ketones.[1][2] However, the use of highly toxic and flammable carbon monoxide (CO) gas, often under high pressure, presents significant safety concerns and requires specialized equipment, limiting its broad application in academic and industrial research laboratories.[3][4] To circumvent these challenges, the development of methods that utilize carbon monoxide surrogates for in situ CO generation has gained considerable attention.[3][5] These "CO-free" carbonylation techniques offer safer and more convenient alternatives without compromising synthetic efficiency.[6]

This document provides detailed application notes and experimental protocols for conducting carbonylation reactions without the need for pressurized CO gas. It is intended for researchers, scientists, and professionals in drug development who are seeking practical and safer methods for the synthesis of carbonyl compounds.

Advantages of CO-Free Carbonylation

- **Enhanced Safety:** Eliminates the handling of toxic and flammable CO gas.

- Operational Simplicity: Avoids the need for high-pressure reactors (autoclaves).[\[4\]](#)[\[7\]](#)
- Broad Applicability: A wide range of CO surrogates are available, catering to various reaction types and substrate scopes.[\[8\]](#)
- Green Chemistry: Many approaches utilize readily available and less hazardous reagents, aligning with the principles of sustainable chemistry.[\[4\]](#)[\[9\]](#)

Common Carbon Monoxide Surrogates

A variety of solid and liquid compounds have been developed to serve as reliable sources of carbon monoxide in situ. The choice of surrogate often depends on the specific reaction, catalyst system, and desired reaction conditions.

Formic Acid and Derivatives: Formic acid is an inexpensive and readily available liquid that can release CO upon dehydration.[\[4\]](#)[\[10\]](#) Its derivatives, such as N-formylsaccharin and 2,4,6-trichlorophenyl formate, are stable crystalline solids that decompose to generate CO under specific conditions, often triggered by a base.

N,N-Dimethylformamide (DMF): DMF, a common organic solvent, can also serve as a CO surrogate in certain palladium-catalyzed carbonylation reactions.[\[3\]](#)

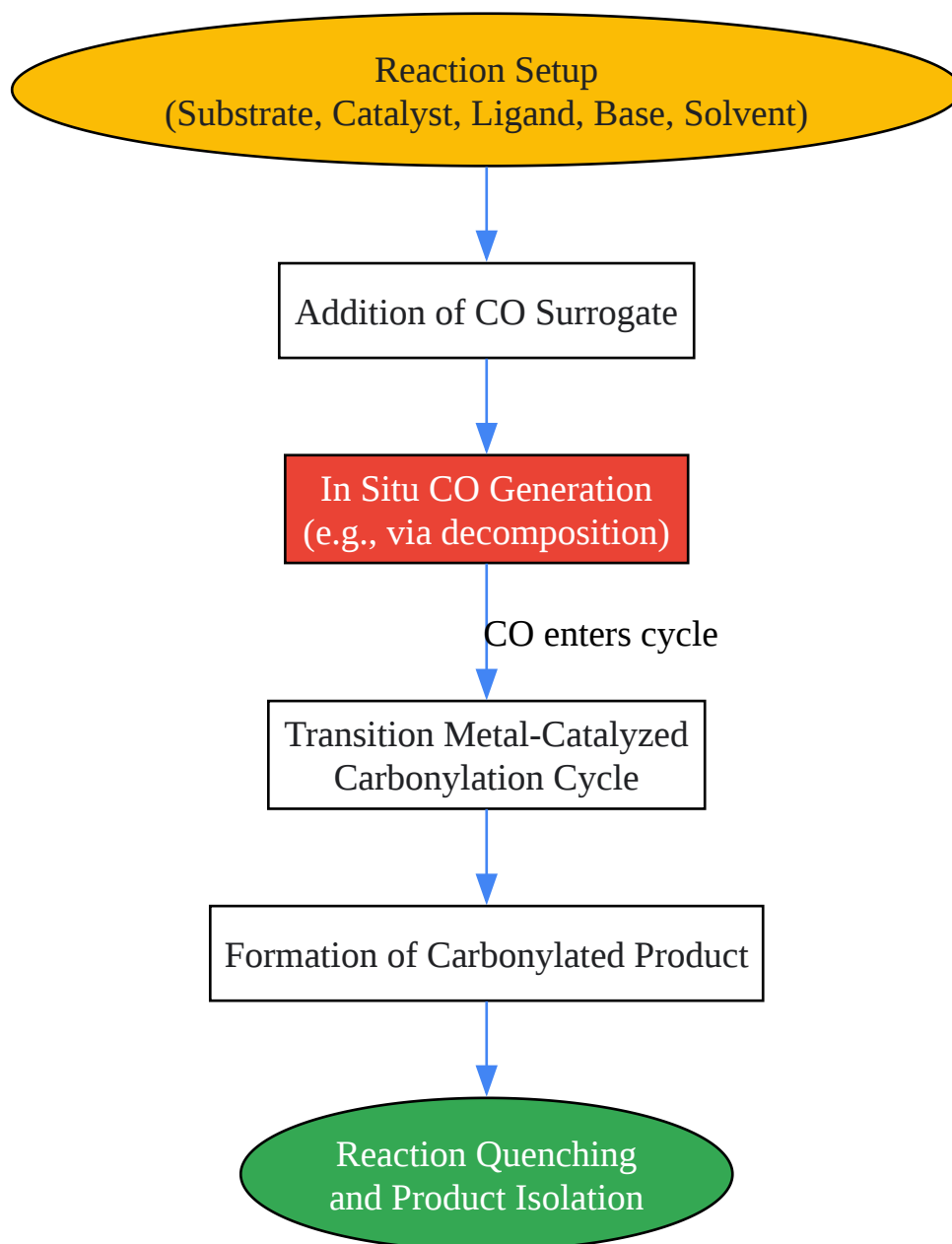
Carbon Dioxide (CO₂): As an abundant, inexpensive, and non-toxic C1 source, CO₂ has emerged as a promising surrogate for CO in reductive carbonylation processes.[\[8\]](#)[\[9\]](#)

Other Surrogates: Metal carbonyls, oxalyl chloride, and chloroform have also been employed as CO precursors in specific synthetic contexts.[\[4\]](#)[\[8\]](#)

Experimental Workflows and Signaling Pathways

The general workflow for a CO-free carbonylation reaction involves the in situ generation of carbon monoxide from a surrogate, which is then incorporated into the catalytic cycle.

General Workflow for CO-Free Carbonylation

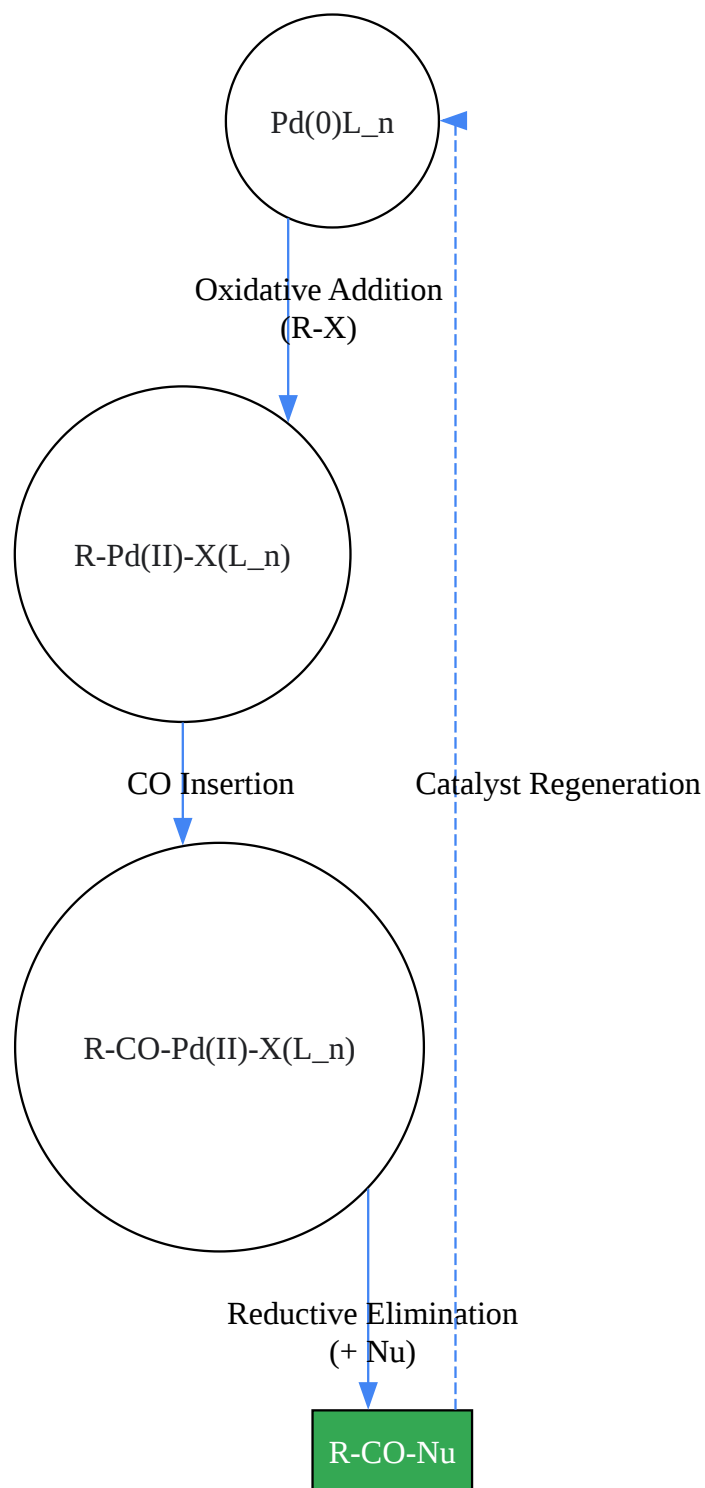


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Caption: General workflow for a typical CO-free carbonylation experiment.

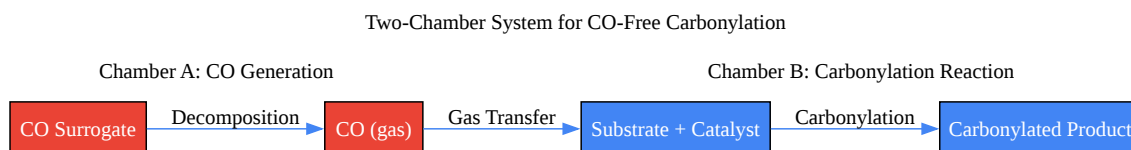
A key aspect of these reactions is the catalytic cycle, which is exemplified below for a palladium-catalyzed process.

Simplified Palladium-Catalyzed Carbonylation Cycle

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Caption: A simplified representation of a palladium-catalyzed carbonylation cycle.

In some advanced setups, a two-chamber system is employed to separate the CO generation from the carbonylation reaction, allowing for greater control.^{[11][12]}



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Caption: Diagram of a two-chamber system for controlled CO generation and reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for various CO-free carbonylation reactions, allowing for easy comparison of different methods.

Table 1: Palladium-Catalyzed Aminocarbonylation of Aryl Halides

Entry	Aryl Halide	Amine	CO Surrogate	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Aniline	N-Formylsaccharin	Pd(OAc) ₂	K ₂ CO ₃	Toluene	100	12	92
2	Bromobenzene	Benzylamine	2,4,6-Trichlorophenyl formate	Pd(OAc) ₂	Et ₃ N	Dioxane	110	16	85
3	4-Iodotoluene	Piperidine	DMF	PdCl ₂ (dppf)	K ₃ PO ₄	DMF	120	24	78

Table 2: Palladium-Catalyzed Alkoxy carbonylation of Aryl Halides

Entry	Aryl Halide	Alcohol	CO Surrogate	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromobenzonitrile	Methanol	Formic Acid	Pd(OAc) ₂	Xantphos	DBU	Acetonitrile	80	18	88
2	1-Iodophthalene	Phenol	Phenyl Formate	PdCl ₂ (PPh ₃) ₂	-	Et ₃ N	Toluene	100	12	90
3	3-Bromopyridine	Ethanol	CO ₂ (with silane)	Pd(OAc) ₂	PPh ₃	Cs ₂ CO ₃	Dioxane	100	24	75

Table 3: Nickel-Catalyzed Carbonylative Coupling Reactions

Entry	Substrate 1	Substrate 2	CO Surrogate	Catalyst	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Allyl Acetate	Alkyl Zinc Reagent	tert-Butyl Isocyanide	NiCl ₂ (dme)	-	THF	60	12	82
2	Alkyne	Formic Acid	Formic Acid	Ni(cod) ₂	P(OPh) ₃	Toluene	100	24	79

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Aminocarbonylation using N-Formylsaccharin

This protocol describes the synthesis of N-phenylbenzamide from iodobenzene and aniline using N-formylsaccharin as the CO surrogate.

Materials:

- Iodobenzene (1.0 mmol, 204 mg)
- Aniline (1.2 mmol, 112 mg)
- N-Formylsaccharin (1.5 mmol, 317 mg)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg)
- Potassium carbonate (K_2CO_3 , 2.0 mmol, 276 mg)
- Anhydrous toluene (5 mL)
- Schlenk tube or sealed vial
- Magnetic stirrer and heating block

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, potassium carbonate, and N-formylsaccharin.
- Evacuate and backfill the tube with the inert gas three times.
- Add anhydrous toluene, followed by iodobenzene and aniline via syringe.
- Seal the tube tightly and place it in a preheated heating block at 100 °C.
- Stir the reaction mixture vigorously for 12 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired amide.

Protocol 2: Palladium-Catalyzed Alkoxy carbonylation using Formic Acid

This protocol details the synthesis of methyl 4-methoxybenzoate from 4-bromoanisole and methanol using formic acid as the CO source.

Materials:

- 4-Bromoanisole (1.0 mmol, 187 mg)
- Methanol (5.0 mmol, 160 mg, 0.2 mL)
- Formic acid (2.0 mmol, 92 mg, 0.075 mL)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.03 mmol, 6.7 mg)
- Xantphos (0.036 mmol, 21 mg)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 mmol, 380 mg, 0.37 mL)
- Anhydrous acetonitrile (4 mL)
- Sealed pressure tube
- Magnetic stirrer and heating block

Procedure:

- In a sealed pressure tube, combine palladium(II) acetate and Xantphos.
- Add anhydrous acetonitrile and stir for 10 minutes at room temperature to form the catalyst complex.
- Add 4-bromoanisole, methanol, formic acid, and DBU to the tube.

- Seal the tube securely and place it in a preheated oil bath or heating block at 80 °C.
- Stir the reaction mixture for 18 hours.
- Cool the reaction to room temperature and carefully vent the tube.
- Dilute the reaction mixture with diethyl ether (25 mL) and wash with 1 M HCl (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to yield the pure ester.

Protocol 3: Nickel-Catalyzed Hydrocarboxylation of Alkynes using Formic Acid

This protocol describes the synthesis of α,β -unsaturated carboxylic acids from alkynes using formic acid as the carbonyl source, as reported by Shang and Fu.^[1]

Materials:

- Alkyne (e.g., phenylacetylene, 0.5 mmol, 51 mg)
- Formic acid (1.5 mmol, 69 mg, 0.057 mL)
- Bis(1,5-cyclooctadiene)nickel(0) ($\text{Ni}(\text{cod})_2$, 0.05 mmol, 13.7 mg)
- Triphenyl phosphite ($\text{P}(\text{OPh})_3$, 0.1 mmol, 31 mg)
- Anhydrous toluene (2 mL)
- Glovebox or Schlenk line
- Sealed vial
- Magnetic stirrer and heating block

Procedure:

- Inside a glovebox or using Schlenk techniques, add $\text{Ni}(\text{cod})_2$ and triphenyl phosphite to a dry sealed vial.
- Add anhydrous toluene and stir for 10 minutes at room temperature.
- Add the alkyne and formic acid to the vial.
- Seal the vial tightly and remove it from the glovebox.
- Place the vial in a preheated heating block at 100 °C and stir for 24 hours.
- After cooling, quench the reaction by adding 1 M HCl.
- Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
- Purify the crude product by chromatography to obtain the α,β -unsaturated carboxylic acid.[1]

Conclusion

The use of carbon monoxide surrogates provides a powerful and practical solution for performing carbonylation reactions without the hazards associated with pressurized CO gas. The methods and protocols outlined in this document offer a starting point for researchers to explore and implement these safer alternatives in their synthetic endeavors, from small-scale laboratory synthesis to process development in the pharmaceutical industry. The continued development of novel CO surrogates and catalytic systems will further expand the scope and utility of these important transformations.[1][13]

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